7-Chloro-2-methyl-4h-chromen-4-one
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Overview
Description
7-Chloro-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. It is characterized by a benzopyran structure with a chlorine atom at the 7th position and a methyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 7-chloro-4-methylcoumarin with a suitable base in the presence of a solvent like acetone . The reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of green chemistry principles. These methods aim to optimize yield, reduce waste, and minimize the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the 7th position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted chromenones, dihydro derivatives, and quinones, each with distinct biological activities .
Scientific Research Applications
7-Chloro-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It exhibits potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also modulates signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-methyl-2H-chromen-2-one
- 7-Hydroxy-2-methyl-4H-chromen-4-one
- 6-Chloro-2-methyl-4H-chromen-4-one
Uniqueness
7-Chloro-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromenone derivatives. Its chlorine and methyl groups contribute to its unique reactivity and interaction with biological targets .
Properties
Molecular Formula |
C10H7ClO2 |
---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
7-chloro-2-methylchromen-4-one |
InChI |
InChI=1S/C10H7ClO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3 |
InChI Key |
VLEYYEKCBPJKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C=C2)Cl |
Origin of Product |
United States |
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